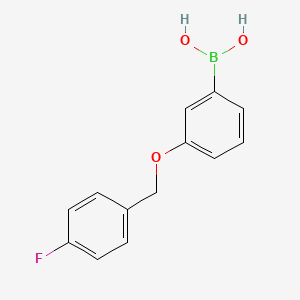

(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTWPQWJAKLITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584802 | |

| Record name | {3-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-03-4 | |

| Record name | B-[3-[(4-Fluorophenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid , a specialized organoboron compound, serves as a critical building block in modern synthetic chemistry. Its unique structural features, combining a fluorinated benzyl ether moiety with a reactive boronic acid group, make it a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data relevant to its use in research and development.

Core Compound Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1072952-03-4 |

| Molecular Formula | C₁₃H₁₂BFO₃ |

| Molecular Weight | 246.04 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in many polar organic solvents |

Applications in Synthetic Chemistry

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl and other complex molecular architectures.[1][2] The fluorobenzyl ether group can introduce desirable pharmacokinetic properties or act as a handle for further functionalization in drug discovery programs.[3][4] Boronic acids, in general, are valued for their stability, low toxicity, and versatile reactivity.[1][5]

Experimental Protocols

1. Synthesis of this compound

The synthesis of arylboronic acids commonly proceeds via the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[1][6]

Reaction Scheme:

Detailed Protocol (Adapted from similar syntheses[7][8]):

-

Step 1: Etherification: To a solution of 3-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature and add 4-fluorobenzyl bromide (1.1 eq). Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed. After cooling, filter the solid and concentrate the filtrate. Purify the crude product (1-bromo-3-((4-fluorobenzyl)oxy)benzene) by column chromatography.

-

Step 2: Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert argon atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3-((4-fluorobenzyl)oxy)benzene (1.0 eq) in anhydrous THF via a dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours until the magnesium is consumed.

-

Step 3: Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add trimethyl borate (1.5 eq) while maintaining the low temperature. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Step 4: Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic. Stir vigorously for 1-2 hours. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

2. Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the coupling of this compound with an aryl halide.

Reaction Scheme:

Detailed Protocol (General Procedure[9]):

-

Reaction Setup: In a Schlenk flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Quantitative Data

The following table presents representative data for Suzuki-Miyaura cross-coupling reactions involving arylboronic acids. Actual yields for reactions with this compound may vary depending on the specific substrates and reaction conditions.

| Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |

| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 90-98 |

| 2-Chloropyridine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ | t-Amyl alcohol | 110 | 16 | 75-90 |

Visualizations

Below are diagrams illustrating key workflows and concepts related to this compound.

Caption: Synthesis of this compound.

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sites.pitt.edu [sites.pitt.edu]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a synthetic organoboron compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a fluorinated benzyl ether moiety linked to a phenylboronic acid, makes it a valuable reagent for the construction of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its molecular structure, a detailed plausible synthesis protocol, and its key applications, with a focus on its role in drug discovery and development.

Molecular Structure and Properties

The molecular structure of this compound combines the reactivity of a boronic acid with the structural and electronic contributions of a fluorinated benzyloxy group. The presence of the fluorine atom can influence the compound's chemical and biological properties, such as its acidity, reactivity, and metabolic stability.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₂BFO₃ | N/A |

| Molecular Weight | 246.04 g/mol | N/A |

| CAS Number | 1072952-03-4 | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO (predicted) | N/A |

Plausible Experimental Synthesis Protocol

Step 1: Synthesis of 1-((4-Fluorobenzyl)oxy)-3-bromobenzene

This initial step involves a Williamson ether synthesis to couple the fluorinated benzyl group to the phenyl ring.

-

Reactants:

-

3-Bromophenol

-

4-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

To a solution of 3-bromophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-((4-fluorobenzyl)oxy)-3-bromobenzene.

-

Step 2: Synthesis of this compound

The final step involves the conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

-

Reactants:

-

1-((4-Fluorobenzyl)oxy)-3-bromobenzene

-

n-Butyllithium (n-BuLi) or magnesium (for Grignard formation)

-

Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent

-

Aqueous acid (e.g., HCl) for hydrolysis

-

-

Procedure:

-

Dissolve 1-((4-fluorobenzyl)oxy)-3-bromobenzene (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

In a separate flask, cool a solution of trimethyl borate or triisopropyl borate (1.5 eq) in anhydrous THF to -78 °C.

-

Transfer the freshly prepared aryllithium solution to the borate ester solution via cannula, keeping the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Key Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

Suzuki-Miyaura Cross-Coupling Reaction:

In a typical Suzuki-Miyaura coupling, an organoboron compound, such as this compound, reacts with an organohalide in the presence of a palladium catalyst and a base to form a new C-C bond. This reaction is widely employed in the synthesis of biaryls, polyaryls, and other complex molecular architectures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted in the following diagram:

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery:

The structural motifs accessible through the use of this compound are of significant interest in drug discovery. Phenylboronic acids and their derivatives are known to interact with biological targets, including enzymes and carbohydrates. The ability of boronic acids to form reversible covalent bonds with diols is a key feature that has been exploited in the design of sensors and drug delivery systems.

The incorporation of a fluorinated benzyl ether moiety can impart desirable pharmacokinetic properties to a drug candidate, such as:

-

Increased Metabolic Stability: The C-F bond is strong and less susceptible to metabolic cleavage.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets.

-

Improved Membrane Permeability: The lipophilicity of the molecule can be modulated by the fluorine atom.

Conclusion

This compound is a promising synthetic intermediate with significant potential for the synthesis of novel organic compounds. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with the beneficial properties imparted by the fluorinated benzyl ether group, makes it a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. While specific experimental data for this compound is limited in the public domain, the provided plausible synthesis and general applications offer a solid foundation for its exploration in various research and development endeavors.

Synthesis of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a strategic etherification, a cornerstone reaction in organic chemistry. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant chemical data.

Introduction

This compound is an important organoboron compound. Boronic acids are widely utilized in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The title compound, featuring a fluorobenzyl ether moiety, is of particular interest in the development of novel pharmaceutical agents and functional materials, where the fluorine atom can modulate pharmacokinetic and physicochemical properties.

Synthetic Pathway

The most direct and efficient synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol. In this case, the phenolic hydroxyl group of 3-hydroxyphenylboronic acid is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 4-fluorobenzyl bromide.

The general reaction scheme is as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on analogous and well-established Williamson ether synthesis procedures.[1][2][3][4]

Materials:

-

3-Hydroxyphenylboronic acid

-

4-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyphenylboronic acid (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add 4-fluorobenzyl bromide (1.0 - 1.1 eq) to the reaction mixture dropwise.

-

Heat the reaction mixture to 80-100 °C and stir for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key chemical data for the reactants and a closely related product.

Table 1: Reactant Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | 87199-18-6 |

| 4-Fluorobenzyl bromide | C₇H₆BrF | 189.02 | 459-46-1 |

Table 2: Product and Analog Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₃H₁₂BFO₃ | 246.05 | Not available in literature |

| (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid (Isomer) | C₁₃H₁₂BFO₃ | 246.05 | 109-113 |

| 3-(Benzyloxy)phenylboronic acid (Analog) | C₁₃H₁₃BO₃ | 228.05 | 125-130 |

Signaling Pathways and Applications

While there is no specific signaling pathway directly attributed to this compound itself, as a synthetic intermediate, it is a crucial component for creating more complex molecules with potential biological activity. Boronic acids are known to interact with proteins, particularly at serine residues in active sites, and are key components in some enzyme inhibitors.

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryls and other complex structures prevalent in many drug candidates.

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

Conclusion

The synthesis of this compound via Williamson ether synthesis is a robust and straightforward method. This guide provides the necessary theoretical and practical framework for its successful preparation in a laboratory setting. The resulting compound is a versatile building block for further chemical exploration, particularly in the fields of drug discovery and materials science, owing to its utility in powerful cross-coupling reactions.

References

(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid IUPAC name

An In-depth Technical Guide to [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid

Executive Summary: [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid is a highly functionalized organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Its structural features—a boronic acid moiety for versatile cross-coupling, a flexible benzyl ether linkage, and a fluorine atom for modulating electronic properties—make it an invaluable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, core applications, and handling protocols. We delve into the mechanistic underpinnings of its reactivity, focusing on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and its application in the synthesis of pharmaceutically active compounds such as Sotagliflozin. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique capabilities.

Chemical Identity and Physicochemical Properties

The precise identification and understanding of a reagent's physical properties are foundational to its effective application in synthesis. The subject of this guide is a substituted phenylboronic acid whose nomenclature and key characteristics are detailed below.

IUPAC Name: [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid.[1]

Common Synonyms: 3-(4′-Fluorobenzyloxy)phenylboronic acid.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1072952-03-4 | [1] |

| Molecular Formula | C₁₃H₁₂BFO₃ | [1] |

| Molecular Weight | 246.04 g/mol | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Storage Conditions | Sealed in dry, Room Temperature or Refrigerated | [1][2] |

Synthesis and Mechanistic Rationale

The synthesis of [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid is typically achieved through a multi-step sequence that leverages standard, high-yielding transformations. The general strategy involves two key stages: formation of the diaryl ether bond and subsequent introduction of the boronic acid functionality.

Synthetic Strategy

A logical and field-proven approach begins with the nucleophilic substitution reaction between 3-hydroxyphenylboronic acid (or its ester equivalent) and 4-fluorobenzyl bromide. This Williamson ether synthesis establishes the core carbon-oxygen framework. An alternative, often preferred for substrate scope, involves the etherification of 3-bromophenol with 4-fluorobenzyl bromide, followed by a borylation step. The latter approach is outlined below as it avoids potential complications with the free boronic acid group during the etherification.

Step 1: Williamson Ether Synthesis. The synthesis commences with the deprotonation of 3-bromophenol using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the corresponding phenoxide. This potent nucleophile then displaces the bromide from 4-fluorobenzyl bromide to form 1-bromo-3-((4-fluorobenzyl)oxy)benzene. The choice of a polar aprotic solvent like acetone or dimethylformamide (DMF) is critical to facilitate the Sₙ2 reaction pathway while effectively solvating the base's counter-ion.

Step 2: Miyaura Borylation. The aryl bromide intermediate is then converted to the target boronic acid. The Miyaura borylation reaction is an exceptionally reliable method for this transformation.[3] It employs a palladium catalyst, such as Pd(dppf)Cl₂, and a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base like potassium acetate (KOAc). The reaction proceeds via a catalytic cycle analogous to the Suzuki coupling, ultimately forming a stable pinacol boronate ester.

Step 3: Hydrolysis. The final step is the hydrolysis of the boronate ester to the free boronic acid. This is typically achieved under mild acidic conditions, which cleaves the pinacol protecting group to yield the final product.

Detailed Experimental Protocol (Illustrative)

Protocol 1: Synthesis of [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid pinacol ester

-

To a solution of 1-bromo-3-((4-fluorobenzyl)oxy)benzene (1.0 equiv.) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 equiv.) and potassium acetate (3.0 equiv.).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.).

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting aryl bromide.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pinacol ester.

Synthesis Workflow Diagram

Caption: General synthesis pathway for the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are prevalent in pharmaceuticals and materials science.[4]

Mechanistic Overview

The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organohalide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid (R²-B(OH)₂) must first be activated by a base (e.g., CO₃²⁻, OH⁻) to form a more nucleophilic boronate complex (e.g., R²-B(OH)₃⁻).[6] This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming an R¹-Pd-R² intermediate. This is the crucial step where the boronic acid reagent participates.

-

Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst to complete the cycle.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Representative Suzuki-Miyaura Coupling

-

In a reaction vessel, combine [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid (1.2 equiv.), the desired aryl halide (e.g., 4-bromoanisole, 1.0 equiv.), and a base such as potassium carbonate (2.5 equiv.).

-

Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture with an inert gas (argon or nitrogen) for 20 minutes.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv.).

-

Heat the reaction to reflux (typically 80-100 °C) and monitor its progress via TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic phase, concentrate, and purify the product by column chromatography or recrystallization.

Case Study: Relevance in the Synthesis of Sotagliflozin

The utility of arylboronic acids as key intermediates is prominently displayed in the pharmaceutical industry.[7] While the exact process for the SGLT1/SGLT2 inhibitor Sotagliflozin may involve a closely related precursor, the synthetic logic relies on the C-C bond formation enabled by reagents like [3-((4-Fluorobenzyl)oxy)phenyl]boronic acid.[8] Sotagliflozin is a C-glycoside where a complex sugar moiety is attached to a substituted aromatic core.[9]

In convergent syntheses of such drugs, a functionalized aryl fragment is coupled with a protected sugar derivative. A boronic acid like the one discussed here would be an ideal precursor for the aryl portion, which is then coupled to a suitable glycosyl halide or triflate in a key Suzuki-Miyaura or related cross-coupling step to construct the final carbon skeleton of the drug.[8][10]

Handling, Storage, and Safety

Organoboronic acids are generally stable but require proper handling to ensure their integrity and to mitigate potential hazards.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

-

For long-term stability and to prevent degradation (e.g., protodeboronation or oxidation), storage under an inert atmosphere (nitrogen or argon) is recommended.[2]

-

Keep refrigerated to maintain product quality.[12]

Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12]

-

Boronic acids are incompatible with strong oxidizing agents.[2]

Waste Disposal:

-

Dispose of waste materials in accordance with local, state, and federal regulations. Corrosive and organic waste streams should be segregated and handled by trained personnel.[13]

Conclusion

[3-((4-Fluorobenzyl)oxy)phenyl]boronic acid is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its well-defined reactivity, stability, and strategic placement of functional groups provide chemists with a reliable component for constructing complex molecular architectures. From its fundamental role in the robust Suzuki-Miyaura coupling to its application in the synthesis of life-changing pharmaceuticals, this boronic acid exemplifies the power of modern synthetic intermediates in advancing science and technology. Proper understanding of its synthesis, mechanism of action, and handling is key to unlocking its full potential in the laboratory.

References

- 1. (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid - CAS:1072952-03-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. How to synthesize Sotagliflozin?_Chemicalbook [chemicalbook.com]

- 9. Sotagliflozin | C21H25ClO5S | CID 24831714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN107540685B - A kind of preparation method of Sotagliflozin and intermediate thereof - Google Patents [patents.google.com]

- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. ehs.washington.edu [ehs.washington.edu]

The Discovery and Enduring Legacy of Substituted Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids represent a cornerstone of modern organic chemistry and medicinal chemistry. Their unique chemical properties, particularly the ability of the boronic acid moiety to reversibly form covalent bonds with diols, have positioned them as indispensable tools in a vast array of applications, from catalysis to the development of life-saving therapeutics. This technical guide provides an in-depth exploration of the discovery and history of these remarkable compounds, detailed experimental protocols for their synthesis, quantitative data on their applications, and a mechanistic look into their role in modulating critical biological pathways.

A Journey Through Time: The Discovery and History of Phenylboronic Acids

The story of phenylboronic acids begins in the 19th century with pioneering work in the field of organometallic chemistry. While Edward Frankland reported the synthesis of the first boronic acid, ethylboronic acid, in 1860, the first synthesis of an arylboronic acid is credited to Michaelis and Becker in 1880. Their work laid the foundational chemical knowledge for this class of compounds.

A significant leap in the utility of phenylboronic acids came with the advent of palladium-catalyzed cross-coupling reactions. The most notable of these is the Suzuki-Miyaura coupling , developed by Akira Suzuki and Norio Miyaura in the late 1970s. This reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, revolutionized the synthesis of biaryls and other complex organic molecules. The profound impact of this discovery was recognized with the Nobel Prize in Chemistry in 2010, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.

The unique ability of phenylboronic acids to interact with diols has also driven their application in other fields. This property has been harnessed for the development of sensors, particularly for glucose, and for the creation of drug delivery systems. In recent decades, the discovery of bortezomib, a dipeptidyl boronic acid, as a potent and selective proteasome inhibitor has solidified the importance of substituted phenylboronic acids in medicine, particularly in cancer therapy.

Core Synthetic Methodologies: Experimental Protocols

The synthesis of substituted phenylboronic acids is primarily achieved through two robust and versatile methods: the Grignard reaction and the Suzuki-Miyaura coupling.

Synthesis of Substituted Phenylboronic Acids via Grignard Reaction

This classic method involves the reaction of a Grignard reagent, formed from an aryl halide, with a trialkyl borate followed by hydrolysis.

Detailed Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid

This protocol outlines the synthesis of 3-aminophenylboronic acid, a valuable building block in medicinal chemistry.

Materials:

-

3-Bromoaniline

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 3-bromoaniline (1.0 eq) in anhydrous THF.

-

Add a small portion of the 3-bromoaniline solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has initiated, add the remaining 3-bromoaniline solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF.

-

Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Discard the aqueous layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3-aminophenylboronic acid.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).

-

Suzuki-Miyaura Cross-Coupling Reaction

This powerful reaction is a cornerstone for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.

Detailed Experimental Protocol: Synthesis of a Biphenyl Derivative

Materials:

-

Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

-

Substituted phenylboronic acid (e.g., phenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 eq)

-

Base (e.g., K₂CO₃) (2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine the aryl halide, the substituted phenylboronic acid, and the base.

-

Add the solvent mixture.

-

Degas the mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

The reaction is typically complete within 2-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Applications and Quantitative Data

The versatility of substituted phenylboronic acids has led to their widespread use in various scientific and technological fields.

Enzyme Inhibition in Drug Development

Substituted phenylboronic acids are a prominent class of enzyme inhibitors, with their mechanism often involving the formation of a stable, reversible covalent bond with a key catalytic residue in the enzyme's active site.

Table 1: IC₅₀ Values of Phenylboronic Acid Derivatives as Proteasome Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell Line | Citation |

| Bortezomib | 20S Proteasome (Chymotrypsin-like) | 0.6 | Cell-free assay | [1] |

| 26S Proteasome (Chymotrypsin-like) | 7 | Myeloma cell lines | [2] | |

| Delanzomib (CEP-18770) | 20S Proteasome (Chymotrypsin-like) | 3.8 | Cell-free assay | [3] |

| Ixazomib (MLN9708) | 20S Proteasome (Chymotrypsin-like) | 3.4 | Cell-free assay | [3] |

| Dipeptide Boronic Acid (Compound 15) | Proteasome | 4.60 | U266 | [4] |

Table 2: IC₅₀ Values of Boronic Acid Derivatives as Arginase Inhibitors

| Compound | Target | IC₅₀ (nM) | Citation |

| (R)-2-amino-6-borono-2-(2-piperidin-1-yl)ethyl)hexanoic acid | Human Arginase-1 | 223 | [5] |

| Human Arginase-2 | 509 | [5] | |

| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid | Human Arginase-1 | 200 | [5] |

| Human Arginase-2 | 290 | [5] | |

| ABH (2(S)-amino-6-boronohexanoic acid) | Human Arginase-1 | 17-1470 | [5] |

| Human Arginase-2 | 30-2150 | [5] |

Glucose Sensing

The reversible interaction of phenylboronic acids with diols makes them ideal candidates for the development of glucose sensors. The binding of glucose to a phenylboronic acid derivative can induce a measurable change in a physical property, such as fluorescence or color.

Table 3: Performance of Phenylboronic Acid-Based Glucose Sensors

| Sensor Type | Detection Range | Response Time | Citation |

| Fluorescent Probe (PDBA) | 1-20 mM | Minutes | [6] |

| Holographic Sensor | 0-30 mM | Real-time | [7] |

| Hydrogel-based Optical Diffuser | 0-100 mM | ~40 min | [8] |

Signaling Pathway Modulation: Inhibition of the NF-κB Pathway

A prime example of the therapeutic application of substituted phenylboronic acids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway by the proteasome inhibitor bortezomib. The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation, and its dysregulation is implicated in many cancers.

Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by signals such as TNF-α, the IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.[9][10]

Bortezomib inhibits the proteasome, thereby preventing the degradation of IκBα.[9] This leads to the continued sequestration of NF-κB in the cytoplasm, blocking its transcriptional activity and ultimately leading to apoptosis in cancer cells that are dependent on NF-κB signaling for their survival.

Visualizing the Mechanism: Graphviz Diagrams

Experimental Workflow: Grignard Synthesis of a Substituted Phenylboronic Acid

Caption: Workflow for the synthesis of substituted phenylboronic acids via the Grignard reaction.

Signaling Pathway: Inhibition of TNF-α Induced NF-κB Activation by a Proteasome Inhibitor

References

- 1. mdpi.com [mdpi.com]

- 2. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 10. Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL - PMC [pmc.ncbi.nlm.nih.gov]

The Core Attributes of Fluorinated Boronic Acids: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of fluorinated boronic acids, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these versatile compounds.

Fluorinated boronic acids represent a pivotal class of reagents and building blocks in modern chemistry, particularly in the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the structure of boronic acids imparts unique electronic properties, significantly influencing their acidity, reactivity, and biological activity. This guide delves into the fundamental properties of fluorinated boronic acids, offering a technical overview of their synthesis, key characteristics, and the experimental methodologies used for their evaluation.

Enhanced Acidity: A Defining Feature

A primary characteristic of fluorinated boronic acids is their increased acidity compared to their non-fluorinated counterparts. Boronic acids typically act as Lewis acids rather than Brønsted acids.[1] The introduction of electron-withdrawing fluorine atoms to the aryl ring enhances the Lewis acidity of the boron center.[1] This increased acidity is crucial for applications such as anion sensing and facilitating interactions with biological targets at physiological pH.[1]

The acidity of boronic acids is quantified by their pKa value. The pKa of unsubstituted phenylboronic acid is approximately 8.86.[1] Fluorination generally lowers this value, indicating a stronger acid. The extent of this effect is dependent on the number and position of the fluorine substituents.[1] For instance, the pKa values for fluorinated phenylboronic acids can range from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid.[1] The effect of fluorine substitution on pKa is influenced by a combination of inductive and resonance effects.[1]

Quantitative Data on Acidity

The following table summarizes the pKa values for a selection of fluorinated phenylboronic acids, illustrating the impact of fluorine substitution.

| Compound | pKa |

| Phenylboronic acid | 8.86[1] |

| 4-Fluorophenylboronic acid | 8.77[1] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[1] |

| 4-Trifluoromethylphenylboronic acid | 8.05 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 6.80 |

Lewis Acidity: Beyond pKa

While pKa provides a measure of Brønsted acidity in aqueous solution, the Lewis acidity of boronic acids, particularly in non-aqueous environments, is also a critical parameter. The Gutmann-Beckett method is a common experimental technique used to quantify Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe base, such as triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid.[2]

Computational methods, such as the calculation of Fluoride Ion Affinity (FIA) and Hydride Ion Affinity (HIA), also provide valuable insights into the intrinsic Lewis acidity of these compounds.[2] A general trend observed is that increasing the number of fluorine substituents on the aryl ring leads to an increase in both FIA and HIA values, indicating stronger Lewis acidity.[2]

Quantitative Data on Lewis Acidity

The table below presents Lewis acidity data for a series of fluorinated triaryl borates, showcasing the trend of increasing acidity with a higher degree of fluorination.

| Compound | Gutmann-Beckett (Δδ Et₃PO, ppm) | Fluoride Ion Affinity (FIA, kJ mol⁻¹) |

| B(OC₆H₅)₃ | - | - |

| B(O-2-FC₆H₄)₃ | - | - |

| B(O-3-FC₆H₄)₃ | - | - |

| B(O-4-FC₆H₄)₃ | - | - |

| B(O-2,4-F₂C₆H₃)₃ | - | - |

| B(O-3,5-F₂C₆H₃)₃ | - | - |

| B(OC₆F₅)₃ | 34.5[2] | 419[2] |

Synthesis of Fluorinated Boronic Acids

Several synthetic strategies are employed for the preparation of fluorinated boronic acids. These methods can be broadly categorized into the fluorination of existing boronic acids or the borylation of fluorinated precursors.

1. Electrophilic Fluorination: Aryl boronic acids can be directly fluorinated using electrophilic fluorinating agents. For example, acetyl hypofluorite (AcOF), generated from diluted fluorine, can efficiently convert electron-rich aryl boronic acids and their pinacol esters into the corresponding aryl fluorides.[3]

2. Nucleophilic Fluorination: Copper-mediated nucleophilic fluorination of aryl and vinyl boronic acids using K¹⁸F has been developed for radiolabeling applications, particularly for Positron Emission Tomography (PET).[4] This method demonstrates high functional group tolerance.[4]

3. Borylation of Fluoroarenes: A common approach involves the reaction of a fluorinated aryl halide with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate. Subsequent hydrolysis yields the desired fluorinated boronic acid.[5] Additionally, transition-metal-catalyzed C-H borylation of fluoroarenes offers a direct route to these compounds.[6][7]

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a fluorinated boronic acid in an aqueous or mixed-solvent system.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of the fluorinated boronic acid and dissolve it in a known volume of a suitable solvent (e.g., deionized water, or a water/co-solvent mixture like water/dioxane).[8]

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration. Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve as the pH at the half-equivalence point. Alternatively, more sophisticated data analysis methods can be used to fit the entire titration curve and extract the pKa value.

Determination of Lewis Acidity by the Gutmann-Beckett Method

Objective: To quantify the Lewis acidity of a fluorinated boronic acid by measuring its interaction with a probe base using NMR spectroscopy.[2]

Methodology:

-

Sample Preparation: Prepare a solution of the Lewis base probe, triethylphosphine oxide (Et₃PO), in a suitable deuterated solvent (e.g., CDCl₃).

-

Reference Spectrum: Record the ³¹P NMR spectrum of the Et₃PO solution to determine its chemical shift (δref).

-

Addition of Lewis Acid: Add a known amount of the fluorinated boronic acid to the Et₃PO solution.

-

Measurement: Record the ³¹P NMR spectrum of the mixture. The chemical shift of the Et₃PO will be shifted downfield upon coordination to the Lewis acid (δobs).

-

Calculation: The change in chemical shift (Δδ) is calculated as Δδ = δobs - δref. This Δδ value is a measure of the Lewis acidity of the boronic acid.[2]

Applications in Drug Discovery and Beyond

The unique properties of fluorinated boronic acids have led to their widespread use in various fields, most notably in drug discovery. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.[9][10][11] The boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with serine proteases, which are important drug targets.[9] A prominent example is Tavaborole, a fluorinated benzoxaborole used as an antifungal drug.[1]

Beyond pharmaceuticals, fluorinated boronic acids are utilized as sensors for diols and fluoride ions.[12][13] The interaction with these analytes can lead to changes in fluorescence or NMR signals, enabling their detection and quantification.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a simplified workflow for the synthesis of a fluorinated boronic acid and a representation of its interaction with a biological target.

Caption: A generalized workflow for the synthesis of a fluorinated boronic acid via borylation of a fluorinated arene.

Caption: Reversible covalent inhibition of a serine protease by a fluorinated boronic acid inhibitor.

References

- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]

- 3. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]

- 4. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum for the compound (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid. The information herein is intended to support researchers in the identification, characterization, and quality control of this and structurally related molecules. The guide includes predicted spectral data, a comprehensive experimental protocol for acquiring such data, and visualizations to aid in understanding the molecular structure and experimental workflow.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of its constituent chemical moieties and data from analogous structures. The chemical shifts are influenced by the electronic environment of each proton. The boronic acid group (-B(OH)₂) is electron-withdrawing, while the benzyloxy group is electron-donating through resonance and weakly withdrawing through induction. The fluorine atom on the benzyl ring is a strongly electronegative, electron-withdrawing group.

The predicted data is summarized in the table below. Protons are labeled according to the molecular structure diagram.

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Hₐ | 7.45 - 7.55 | d | 1H | ~7.8 | Aromatic CH ortho to B(OH)₂ |

| Hₑ | 7.35 - 7.45 | t | 1H | ~7.8 | Aromatic CH para to B(OH)₂ |

| Hₔ | 7.20 - 7.30 | s | 1H | - | Aromatic CH ortho to B(OH)₂ and OCH₂ |

| Hₓ | 7.05 - 7.15 | dd | 1H | ~7.8, ~2.0 | Aromatic CH meta to B(OH)₂ and ortho to OCH₂ |

| Hₒ | 5.10 | s | 2H | - | Benzylic CH₂ |

| Hₘ | 7.40 - 7.50 | dd | 2H | ~8.5, ~5.5 | Aromatic CH ortho to F |

| Hₙ | 7.10 - 7.20 | t | 2H | ~8.5 | Aromatic CH meta to F |

| -B(OH)₂ | 8.0 - 8.2 | br s | 2H | - | Boronic acid OH |

Note: The chemical shift of the boronic acid protons is highly dependent on the solvent, concentration, and water content, and may appear as a broad singlet or exchange with solvent protons.

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the protons labeled for clear reference to the data table.

Caption: Molecular structure of this compound with proton labeling.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for the acquisition of a ¹H NMR spectrum of a boronic acid is provided below. This protocol is designed to yield high-quality, reproducible data.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent. DMSO-d₆ is recommended as it typically provides sharp peaks for the B(OH)₂ protons and minimizes the formation of boroxine anhydrides. Alternatively, CD₃OD can be used, which may result in the exchange of the B(OH)₂ protons with the solvent's hydroxyl group.

-

Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.

2. Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration if T₁ relaxation times are long.

-

Number of Scans (NS): 16-64 scans, depending on the sample concentration.

-

Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

-

Temperature: 298 K (25 °C).

3. Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate all peaks.

-

Analyze the multiplicities and coupling constants.

Logical Workflow for Compound Characterization

The following diagram outlines the logical workflow from the synthesis of this compound to its structural confirmation via ¹H NMR spectroscopy.

Caption: Workflow for the synthesis and ¹H NMR-based structural confirmation.

This guide provides a comprehensive overview for the ¹H NMR analysis of this compound. The predicted data and standardized protocols offer a solid foundation for researchers working with this compound.

In-Depth Technical Guide: 13C NMR Spectroscopy of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, 13C NMR spectroscopy is particularly powerful for elucidating the carbon framework of a molecule. For drug development professionals and researchers working with novel chemical entities, a thorough understanding of the 13C NMR spectral data is crucial for structure verification, purity assessment, and characterization of synthetic intermediates.

This technical guide focuses on the 13C NMR data for (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectral data for this specific molecule, this guide provides a detailed analysis based on predicted chemical shifts, substantiated by data from analogous structures and established principles of NMR spectroscopy. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of 13C NMR data for arylboronic acids is presented, alongside a visualization of the molecular structure.

Predicted 13C NMR Data

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C-B (ipso) | ~135 (broad) | The carbon atom directly attached to the boron is often characterized by a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is typical for arylboronic acids. |

| C-O (phenyl) | ~158 | The ether linkage causes a significant downfield shift for the attached carbon atom on the phenylboronic acid ring. |

| C-H (ortho to B) | ~122 | This carbon is ortho to the boronic acid group and is expected to be shielded relative to the unsubstituted benzene. |

| C-H (para to B) | ~129 | This carbon is para to the boronic acid group and meta to the ether linkage, resulting in a moderate chemical shift. |

| C-H (ortho to O) | ~116 | This carbon is ortho to the strongly electron-donating ether group, leading to significant shielding. |

| C-H (meta to B, O) | ~119 | This carbon is meta to both the boronic acid and ether groups. |

| -CH2- | ~70 | The benzylic carbon of the ether linkage typically resonates in this region. |

| C-F (ipso) | ~162 (d, J ≈ 245 Hz) | The carbon directly bonded to fluorine experiences a large downfield shift and a characteristic large one-bond C-F coupling constant. |

| C-CH2 (ipso) | ~135 | The ipso-carbon of the fluorobenzyl ring attached to the ether oxygen. |

| C-H (ortho to F) | ~115 (d, J ≈ 21 Hz) | These carbons are ortho to the fluorine atom and show a characteristic two-bond C-F coupling. |

| C-H (meta to F) | ~130 (d, J ≈ 8 Hz) | These carbons are meta to the fluorine atom and exhibit a smaller three-bond C-F coupling. |

Note: The predicted chemical shifts are based on additive substituent effects and comparison with known data for 3-hydroxyphenylboronic acid, 4-fluorobenzyl ethers, and other substituted phenylboronic acids. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Experimental Protocol for 13C NMR Acquisition

The following is a generalized protocol for acquiring a high-quality 13C NMR spectrum of an arylboronic acid like this compound.

1. Sample Preparation:

-

Weigh approximately 20-50 mg of the solid this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). DMSO-d6 is often a good choice for boronic acids due to their good solubility and the ability to observe exchangeable protons (B(OH)2) in the 1H NMR spectrum.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

-

Transfer the clear solution into a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and sensitivity.

-

Temperature: A standard probe temperature of 298 K (25 °C) is typically used.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) should be used to obtain a spectrum with singlets for all protonated and non-protonated carbons.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the expected range of chemical shifts for most organic compounds.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, especially for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. Typically, 1024 scans or more are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Calibrate the chemical shift axis by referencing the residual solvent peak. For example, the central peak of the DMSO-d6 septet is at 39.52 ppm.

-

Perform peak picking to identify the chemical shift of each signal.

Molecular Structure and Signaling Pathway Visualization

The chemical structure of this compound is depicted below. This visualization, generated using the DOT language, clarifies the connectivity of the atoms and the numbering used for the predicted NMR data.

Structure of this compound

Conclusion

While experimental 13C NMR data for this compound is not widely disseminated, a robust prediction of its spectrum can be achieved through the analysis of its structural components and the application of fundamental NMR principles. This guide provides researchers and drug development professionals with a valuable resource for the characterization of this molecule, including a detailed table of predicted chemical shifts and a standardized experimental protocol for data acquisition. The provided structural visualization further aids in the interpretation of potential spectral data. As with any analytical technique, a combination of spectroscopic methods, such as 1H NMR, mass spectrometry, and infrared spectroscopy, should be employed for unambiguous structure confirmation.

Commercial Availability and Technical Profile of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid

(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid , a key building block in medicinal chemistry and materials science, is readily available from a variety of commercial suppliers. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and representative experimental protocols for its synthesis and application in cross-coupling reactions, tailored for researchers, scientists, and drug development professionals.

Commercial Sourcing

This compound, identified by CAS Number 1072952-03-4 , is offered by several chemical suppliers specializing in research and development chemicals. Key suppliers include BLDpharm, Sobekbio Biosciences, and Sunway Pharm Ltd., ensuring its accessibility for laboratory and bulk scale requirements. Purity levels are typically offered at 95% or higher, with some suppliers providing detailed certificates of analysis upon request.

Physicochemical and Safety Data

A comprehensive summary of the key quantitative data for this compound is presented in the tables below. This information is crucial for experimental planning, safety assessment, and analytical characterization.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 1072952-03-4 |

| Molecular Formula | C₁₃H₁₂BFO₃ |

| Molecular Weight | 246.04 g/mol |

| Synonyms | 3-(4'-Fluorobenzyloxy)phenylboronic acid |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 140-144 °C | [1] |

| Boiling Point (Predicted) | 432.4 ± 55.0 °C | [1] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |

| Appearance | White to off-white solid | Typical for boronic acids |

| Purity | ≥95% | [1] |

| Storage | Store under inert gas (nitrogen or argon) in a dry place. | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 3-hydroxyphenylboronic acid and 4-fluorobenzyl bromide via a Williamson ether synthesis.

Materials:

-

3-Hydroxyphenylboronic acid

-

4-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-hydroxyphenylboronic acid (1.0 eq), potassium carbonate (2.5 eq), and acetone.

-

Addition of Alkylating Agent: While stirring, add 4-fluorobenzyl bromide (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

-

Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic layers and wash with 1 M HCl, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

-

Toluene/Water or Dioxane/Water solvent mixture (e.g., 4:1)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filtration and Extraction: Filter the mixture through a pad of celite and wash with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

Visualizations

The following diagrams illustrate the logical workflow for procuring and utilizing this compound and the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Sourcing workflow for acquiring the target compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are of significant interest in medicinal chemistry and materials science. The incorporation of the 3-((4-fluorobenzyl)oxy)phenyl moiety can modulate the physicochemical and pharmacological properties of target molecules, making it a valuable tool in drug discovery and development.[1][2][3]

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyenes.[4][5] Developed by Nobel laureate Akira Suzuki and his colleagues, this reaction involves the cross-coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5][6] Key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, tolerance of a wide range of functional groups, commercial availability of diverse boronic acids, and the low toxicity of the boron-containing byproducts.[4][7]

The general reactivity trend for the organic halide coupling partner is I > Br > OTf >> Cl. Consequently, reactions involving aryl iodides and bromides are often more facile and can be performed under milder conditions compared to those with aryl chlorides, which may necessitate more active catalysts and higher temperatures.

Application in Drug Discovery

The synthesis of biaryl scaffolds is a cornerstone of modern drug discovery. These structural motifs are present in numerous approved drugs and clinical candidates across various therapeutic areas. Boronic acids, including functionalized derivatives like this compound, serve as critical intermediates in the construction of these complex molecules.[1][3] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[1] Phenylboronic acid derivatives are also explored for their potential in targeted drug delivery, particularly for cancer therapy, due to their ability to interact with sialic acid residues overexpressed on cancer cells.[8][9]

Experimental Protocols

The following protocols provide general procedures for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

-

Base (e.g., Na₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., Toluene/Water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent (e.g., 5 mL of Toluene).

-

Base Addition: In a separate vial, prepare a solution of the base (e.g., 2 mmol of Na₂CO₃ in 2 mL of degassed water). Add the base solution to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is particularly useful for less reactive aryl chlorides and for accelerating reaction times.

Materials:

-

This compound (1.5 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Microwave reactor vials

Procedure:

-

Reaction Setup: To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (e.g., PdCl₂(dppf), 0.025 mmol), and base (e.g., K₂CO₃, 1.0 mmol).

-

Solvent Addition: Add the solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O).

-

Reaction: Seal the vial with a cap and place it in the microwave reactor. Heat the reaction to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

-

Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with various aryl halides. These are illustrative examples, and results with this compound may vary.

Table 1: Suzuki-Miyaura Coupling with Aryl Bromides

| Entry | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |